![molecular formula C18H26N2O2 B2741512 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide CAS No. 941978-39-8](/img/structure/B2741512.png)
3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is a synthetic organic compound It is characterized by a complex structure that includes a piperidine ring, a phenyl group, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the final assembly of the butanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Potential Therapeutic Uses
The compound is primarily recognized as an intermediate in the synthesis of Apixaban, a well-known anticoagulant used to prevent blood clots. Its structural features allow it to interact with biological targets effectively, making it a valuable component in drug development.
Mechanism of Action
Research indicates that compounds with similar structures can inhibit specific enzymes involved in coagulation pathways. This inhibition can lead to reduced thrombus formation, which is critical in managing conditions like atrial fibrillation and venous thromboembolism .
Pharmacological Research
Anticancer Activity
Emerging studies have highlighted the anticancer properties of related compounds. For instance, derivatives of 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant reductions in cell viability when tested against lung adenocarcinoma (A549) cells.
Table 1: Summary of Anticancer Activity
Cell Line | Compound Concentration (µM) | Observed Effect |
---|---|---|
A549 (lung cancer) | 100 | Significant reduction in viability |
MCF7 (breast cancer) | 50 | Moderate cytotoxicity |
Enzyme Inhibition Studies
Research has indicated that the compound may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases. Such activity suggests potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of similar compounds have yielded promising results. Studies suggest that these compounds exhibit significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related structures indicate their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
Pathogen | MIC (µg/mL) | Observed Effect |
---|---|---|
Staphylococcus aureus | 256 | Effective growth inhibition |
Escherichia coli | 128 | Moderate growth inhibition |
Case Studies and Research Findings
Numerous studies have documented the efficacy of similar compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry reported that derivatives with a piperidine moiety demonstrated enhanced bioavailability and reduced toxicity compared to traditional chemotherapeutics.
- Another case study focused on the synthesis and biological evaluation of analogs of this compound, revealing their potential as dual-action agents targeting both coagulation and cancer pathways.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and phenylbutanamides. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features
Biologische Aktivität
3,3-Dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H24N2O. The compound features a piperidine ring which is known for its role in various pharmacological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures often interact with the P2X3 receptor, which is implicated in pain pathways and inflammatory responses .
Therapeutic Applications
- Analgesic Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Analgesic | P2X3 receptor modulation | |
Anti-inflammatory | Cytokine inhibition | |
Antimicrobial | Membrane disruption |
Case Study: Analgesic Efficacy
A study published in Acta Crystallographica evaluated the analgesic properties of related piperidine derivatives. The results demonstrated significant pain relief in animal models, with a noted decrease in inflammatory markers following treatment with these compounds. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to increased antibacterial potency, suggesting a viable pathway for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-11-14(19-16(21)12-18(2,3)4)8-9-15(13)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZJBIPBDZGFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC(C)(C)C)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.